REACTION_CXSMILES
|
ClC1SC(C(O)[C:8]2[C:9](CC(C)C)=[C:10]([C:21]([O:23]C)=[O:22])[C:11](C(F)F)=[N:12][C:13]=2C(F)(F)F)=CN=1.C(N(CC)CC)C>[Pd].CO>[N:12]1[CH:13]=[CH:8][CH:9]=[C:10]([C:21]([OH:23])=[O:22])[CH:11]=1
|
Name
|
Compounds 62
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)C(C=1C(=C(C(=NC1C(F)(F)F)C(F)F)C(=O)OC)CC(C)C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
The celite was thoroughly washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual solid was purified by flash chromatography on silica gel with 30% ethyl acetate-cyclohexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
ClC1SC(C(O)[C:8]2[C:9](CC(C)C)=[C:10]([C:21]([O:23]C)=[O:22])[C:11](C(F)F)=[N:12][C:13]=2C(F)(F)F)=CN=1.C(N(CC)CC)C>[Pd].CO>[N:12]1[CH:13]=[CH:8][CH:9]=[C:10]([C:21]([OH:23])=[O:22])[CH:11]=1
|
Name
|
Compounds 62
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)C(C=1C(=C(C(=NC1C(F)(F)F)C(F)F)C(=O)OC)CC(C)C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through celite
|
Type
|
WASH
|
Details
|
The celite was thoroughly washed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual solid was purified by flash chromatography on silica gel with 30% ethyl acetate-cyclohexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |